tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate
Overview
Description
Tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxyethyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate typically involves the following steps:
Starting Materials: : The synthesis begins with 2-(1-hydroxyethyl)-3-methoxyaniline as the starting material.
Protection of the Amino Group: : The amino group is protected using tert-butyl carbamate (Boc) to form the tert-butyl carbamate derivative.
Reaction Conditions: : The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, using a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate: can undergo various chemical reactions, including:
Oxidation: : The hydroxyethyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: : The compound can be reduced to remove the carbonyl group, resulting in a different functional group.
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles like halides (Cl-, Br-) and strong bases (NaH, t-BuOK) are employed.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate: can be compared to other similar compounds, such as:
Tert-butyl N-(2-hydroxyethyl)carbamate: : Similar structure but lacks the methoxy group.
Tert-butyl N-(3-methoxyphenyl)carbamate: : Similar structure but lacks the hydroxyethyl group.
Tert-butyl N-(2-hydroxyethyl)-3-methoxybenzamide: : Similar structure but with an amide group instead of a carbamate group.
These compounds share the tert-butyl group and phenyl ring but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-9(16)12-10(7-6-8-11(12)18-5)15-13(17)19-14(2,3)4/h6-9,16H,1-5H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJQWCAYCRAIQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1OC)NC(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201168902 | |
Record name | 1,1-Dimethylethyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201168902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380225-70-7 | |
Record name | 1,1-Dimethylethyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380225-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201168902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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